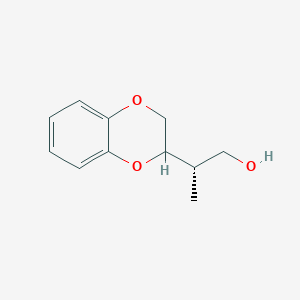
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol is a chemical compound with the molecular formula C10H12O3. It is also known as safrole alcohol and is a derivative of safrole. Safrole alcohol has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of safrole alcohol is not fully understood. However, it is believed to act as a prodrug, which is metabolized into active compounds in the body. The active compounds are thought to inhibit the activity of certain enzymes, leading to the observed biological effects.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using safrole alcohol in laboratory experiments is its ease of synthesis. Additionally, it has been extensively studied, and its biological effects are well documented. However, one of the limitations of using safrole alcohol is its potential toxicity. It is important to handle the compound with care and follow proper safety protocols.
将来の方向性
There are several future directions for research on safrole alcohol. One potential area of research is the development of new synthetic methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of safrole alcohol and its active metabolites. Furthermore, there is potential for the development of new drugs based on the chemical structure of safrole alcohol. Finally, more research is needed to fully understand the potential risks associated with the use of safrole alcohol in laboratory experiments.
In conclusion, safrole alcohol is a unique chemical compound with potential use in several scientific research applications. Its ease of synthesis, well-documented biological effects, and potential for the development of new drugs make it an important area of research. However, proper safety protocols must be followed when handling the compound, and further research is needed to fully understand its mechanism of action and potential risks.
合成法
Safrole alcohol can be synthesized through the reduction of safrole using sodium borohydride or lithium aluminum hydride. The reaction results in the formation of safrole alcohol and is a widely used method in laboratories.
科学的研究の応用
Safrole alcohol has been used in various scientific research applications due to its unique chemical properties. It has been used in the synthesis of several bioactive compounds such as benzodioxane derivatives, which have shown potential as anticancer agents. Additionally, safrole alcohol has been used in the synthesis of several natural products with biological activity, including the anti-inflammatory compound 3-(2,3-epoxypropyl)-5,6,7,8-tetrahydro-2-(2,3-dihydroxypropyl)benzodioxin.
特性
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDHNJNPAQLHL-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2421387.png)
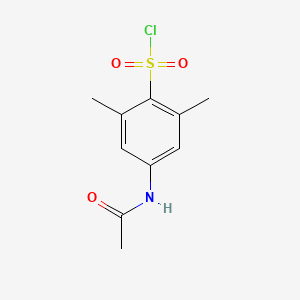
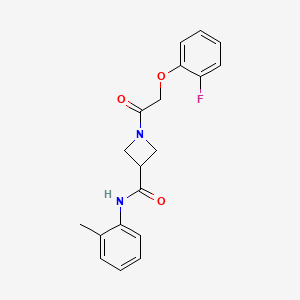

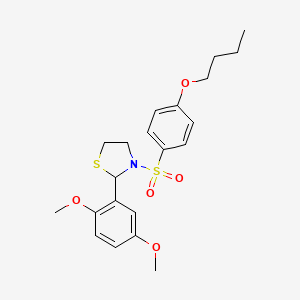
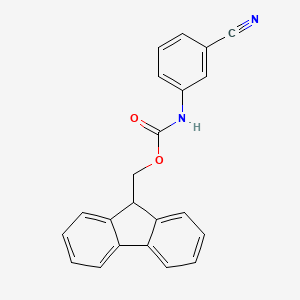
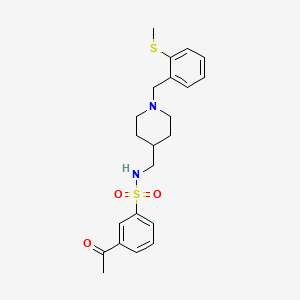
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)

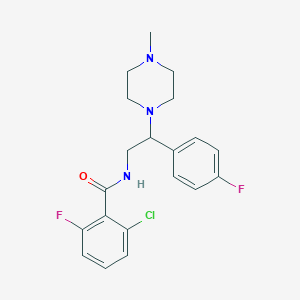
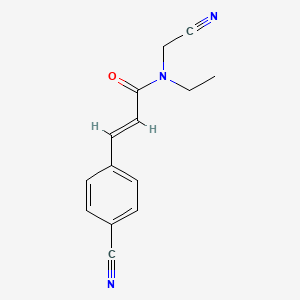
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)